3-Isoxazolol, 4,5-dimethyl-

Vue d'ensemble

Description

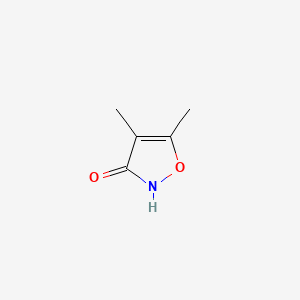

3-Isoxazolol, 4,5-dimethyl- is a synthetic compound belonging to the class of heterocyclic compounds known as isoxazoles. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. The unique structure of 3-Isoxazolol, 4,5-dimethyl- makes it an interesting prospect for various fields of research and industry.

Mécanisme D'action

Target of Action

The primary target of 3-Isoxazolol, 4,5-dimethyl- is the insect GABA receptor (GABAR), which is composed of five RDL subunits . This receptor represents an important target for insecticides .

Mode of Action

The compound acts as a competitive antagonist of the GABAR . It interacts with four splice variants (ac, ad, bc, and bd) of housefly GABARs .

Biochemical Pathways

The compound affects the GABAergic pathway in insects. By acting as a competitive antagonist, it inhibits the action of GABA, a major neurotransmitter in both vertebrates and invertebrates . This results in enhanced membrane permeability to chloride ions, leading to fast inhibitory synaptic transmission .

Pharmacokinetics

Its antagonistic action on gabar suggests that it can reach its target site in the central nervous system of insects .

Result of Action

The antagonistic action of 3-Isoxazolol, 4,5-dimethyl- on GABAR leads to the inhibition of GABA-induced currents . This results in a disruption of the normal functioning of the nervous system in insects, making it an effective insecticide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolol, 4,5-dimethyl- can be achieved through several methods. One common approach involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods: Industrial production of 3-Isoxazolol, 4,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Isoxazolol, 4,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the oxygen and nitrogen atoms in the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3-Isoxazolol, 4,5-dimethyl-.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

3-Isoxazolol, 4,5-dimethyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: 3-Isoxazolol, 4,5-dimethyl- is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound of 3-Isoxazolol, 4,5-dimethyl-, with a similar five-membered ring structure containing one oxygen and one nitrogen atom.

Oxazole: An analog with the nitrogen atom in position 3 instead of position 2.

Pyrrole: An analog without the oxygen atom.

Furan: An analog without the nitrogen atom.

Uniqueness: 3-Isoxazolol, 4,5-dimethyl- is unique due to the presence of two methyl groups at the 4 and 5 positions of the isoxazole ring. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other isoxazole derivatives .

Activité Biologique

3-Isoxazolol, 4,5-dimethyl- is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Isoxazolol, 4,5-dimethyl- is characterized by the following structural formula:

- IUPAC Name : 4,5-dimethyl-3-isoxazolol

- CAS Number : 930-83-6

The compound features a five-membered isoxazole ring with two methyl groups at the 4 and 5 positions. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that 3-Isoxazolol, 4,5-dimethyl- exhibits significant antimicrobial properties. In a study assessing various isoxazoles, this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, suggesting potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Insecticidal Activity

Another notable aspect of this compound is its insecticidal activity. A study focused on the interaction of substituted isoxazolols with insect GABA receptors found that certain derivatives of 3-isoxazolol exhibited antagonistic effects on these receptors. The compound showed moderate insecticidal activity against houseflies with an LD50 value of approximately 5.6 nmol/fly . This suggests its potential as a lead compound in developing new insecticides.

| Compound | IC50 (μM) | LD50 (nmol/fly) |

|---|---|---|

| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | 30 - 107 | 5.6 |

The biological activity of 3-Isoxazolol, 4,5-dimethyl- can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit GABA-induced currents in oocyte models expressing insect GABA receptors. This inhibition suggests that the compound acts as a competitive antagonist at these receptors, disrupting normal neurotransmission in insects .

Case Studies

- Insect GABA Receptor Studies : In experiments involving houseflies, various analogues of isoxazolols were tested for their ability to inhibit GABA-induced currents. The results indicated that modifications at the 4 and 5 positions significantly enhanced antagonistic activity .

- Antimicrobial Efficacy : A comparative study on the antimicrobial effects of different isoxazoles highlighted that those with specific substituents at the 3-position exhibited enhanced activity against Gram-positive bacteria .

Propriétés

IUPAC Name |

4,5-dimethyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKSVJGPLKILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302512 | |

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-83-6 | |

| Record name | 3-Hydroxy-4,5-dimethylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.